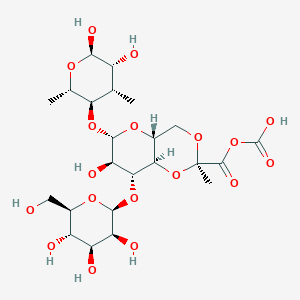
3,6-Diiodopyridazine
Übersicht
Beschreibung
The compound 3,6-Diiodopyridazine is a derivative of pyridazine, which is a heterocyclic compound with a nitrogen-containing aromatic ring. The diiodo substitution at the 3 and 6 positions of the pyridazine ring suggests that this compound could be an intermediate in various synthetic routes for producing other pyridazine derivatives with potential applications, such as anticancer agents .
Synthesis Analysis
The synthesis of 3,6-Diiodopyridazine derivatives can be achieved through different synthetic routes. One approach involves the diiodination of 2,4,6-trifluoropyridine to yield a 3,5-diiodo derivative, which can further react to form various substituted pyridazines . Another method includes the transformation of 3,6-dichloropyridazine into 3-allylseleno-6-alkylthiopyridazines, which have shown promising anticancer activity . Additionally, palladium-catalyzed cross-coupling reactions have been utilized to synthesize 3-amino-6-(hetero)arylpyridazines from 3-amino-6-chloro or 3-amino-6-iodopyridazine .
Molecular Structure Analysis
The molecular structure of 3,6-Diiodopyridazine derivatives is characterized by the presence of iodine atoms at the 3 and 6 positions of the pyridazine ring. This substitution pattern can influence the electronic properties of the molecule and its reactivity in further chemical transformations. The structure of 3,4,5-triazidopyridine-2,6-dicarbonitrile, a related compound, has been characterized by X-ray analysis, indicating the potential for detailed structural analysis of similar compounds .
Chemical Reactions Analysis
3,6-Diiodopyridazine and its derivatives participate in various chemical reactions. For instance, the 3,5-diiodo derivative of trifluoropyridine can undergo reactions such as 1,3-dipolar cycloaddition, phosphorylation, reduction, thermolysis, and photolysis . The synthesis of 3-allylseleno-6-alkylthiopyridazines from 3,6-dichloropyridazine also involves nucleophilic substitution reactions . Moreover, the solid-phase synthesis of aminopyridazines has been developed using resin-bound thiophenols as SNAR-labile linkers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,6-Diiodopyridazine derivatives are influenced by the presence of iodine atoms and other substituents on the pyridazine ring. These properties are crucial for the compound's reactivity and potential biological activity. For example, the antiproliferative activities of 3-allylseleno-6-alkylthiopyridazines against breast cancer cells suggest that the physical and chemical properties of these compounds contribute to their biological efficacy . The electrochemical properties of various 3-amino-, 3-aryloxy-, and alkoxy-6-arylpyridazines have also been explored, highlighting their potential as antitumor agents .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Synthesis and Anticancer Activities : A study focused on the synthesis of 3-allylthio-6-(mono or disubstituted) aminopyridazines from 3-allylthio-6-chloropyridazine, including 3,6-diiodopyridazine derivatives. These compounds demonstrated significant antiproliferative activities against various cancer cell lines, suggesting their potential as chemotherapy agents (Won & Park, 2010).
Novel Anticancer Agents : Another study synthesized 3-allylseleno-6-alkylthiopyridazines using 3,6-dichloropyridazine as a precursor. These compounds, including derivatives of 3,6-diiodopyridazine, showed antiproliferative activities against breast cancer cells, indicating their potential as novel anticancer agents (Kim, Kim, & Park, 2014).
Synthesis and Chemical Properties
Palladium-Catalyzed Aminocarbonylation : A study described the palladium-catalyzed aminocarbonylation of 3,6-diiodopyridazine with various amines, including amino acid esters. This process resulted in the synthesis of 3,6-diamides in moderate to high yields, highlighting a method for functionalizing pyridazine derivatives (Szőke, Takács, & Kollár, 2016).
Synthesis of Disubstituted Pyridazines : Research on synthesizing novel 3,6-disubstituted pyridazines, including 3,6-diiodopyridazine, provided insights into the development of new compounds with potential applications in various fields, including pharmaceuticals (Shin et al., 1999).
Miscellaneous Applications
Antiplasmodium Activity : A study on 3,6-diphenylated imidazopyridazines, related to 3,6-diiodopyridazine, showed that these compounds have potent antiplasmodium activity and are dual inhibitors of Plasmodium phosphatidylinositol-4-kinase and cGMP-dependent protein kinase. This highlights their potential in treating malaria (Cheuka et al., 2020).
Antibacterial and Antifungal Properties : Various pyridazine derivatives, including those related to 3,6-diiodopyridazine, have been synthesized and evaluated for their antimicrobial activities. Some showed promising inhibitory activity against specific bacteria and fungi, indicating their potential as antimicrobial agents (Deeb, El-Eraky, & Mohamed, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,6-diiodopyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2N2/c5-3-1-2-4(6)8-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLHXKPPHRIJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290589 | |
| Record name | 3,6-diiodopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diiodopyridazine | |
CAS RN |
20698-04-8 | |
| Record name | 20698-04-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-diiodopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Diiodopyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3,6-diiodopyridazine a valuable reagent in organic synthesis?
A: 3,6-Diiodopyridazine serves as a versatile precursor for creating diverse pyridazine derivatives. The presence of two iodine atoms allows for various modifications through metal-catalyzed cross-coupling reactions, enabling the introduction of different substituents at the 3 and 6 positions. [, ] This versatility makes it a valuable tool in medicinal chemistry and materials science for designing new compounds with tailored properties.
Q2: Can you provide an example of how 3,6-diiodopyridazine is used to synthesize more complex molecules?
A: One example is the synthesis of 3,6-disubstituted pyridazines, which are important structural motifs in various bioactive compounds. Researchers successfully synthesized a series of novel 3-halo-6-(4-substituted-phenoxy)pyridazines and 3,6-di-(4-substituted-phenoxy)pyridazines starting from 3,6-dichloropyridazine or 3,6-diiodopyridazine. [] They utilized palladium-catalyzed cross-coupling reactions to introduce different phenoxy groups at the desired positions, demonstrating the compound's utility in building diverse pyridazine-based structures.
Q3: Are there any alternative synthetic routes to access important pyridazine derivatives starting from 3,6-diiodopyridazine?
A: Yes, besides the traditional cross-coupling reactions, 3,6-diiodopyridazine can be utilized in radical reactions to access highly functionalized pyridazines. One study explored a novel approach involving the radicalic ethoxycarbonylation of 3-iodopyridazines, including 3,6-diiodopyridazine, to synthesize valuable tri- and tetrasubstituted pyridazines. [] This method provides an efficient way to introduce ester groups into the pyridazine core, expanding the scope of accessible derivatives.
Q4: Has 3,6-diiodopyridazine been used to investigate the properties of reactive intermediates?
A: Yes, researchers have employed 3,6-diiodopyridazine as a precursor to study the elusive 3,6-didehydropyridazine biradical, a heterocyclic analog of para benzyne. [] Through matrix isolation infrared spectroscopic studies and computational analysis, they aimed to characterize this highly reactive intermediate. Although the biradical was found to be unstable, these studies provided valuable insights into its reactivity and ring-opening mechanisms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















